molecular formula C20H14ClN3O3 B243307 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

カタログ番号 B243307
分子量: 379.8 g/mol
InChIキー: FJRSISPKCBOQQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP inhibitors are a class of drugs that have shown great potential in cancer therapy by selectively targeting cancer cells with defects in DNA repair pathways. BMN-673 is a potent PARP inhibitor that has demonstrated significant anticancer activity in preclinical and clinical studies.

作用機序

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair pathways. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to be a highly potent PARP inhibitor, with greater selectivity for PARP-1 and PARP-2 enzymes compared to other PARP inhibitors.
Biochemical and Physiological Effects
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In clinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant anticancer activity, with objective response rates ranging from 26% to 50% in patients with advanced solid tumors.

実験室実験の利点と制限

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.

将来の方向性

There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide and PARP inhibitors in cancer therapy. One area of research is the development of combination therapies that target multiple DNA repair pathways. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to better select patients for treatment. Additionally, the development of more potent and selective PARP inhibitors, such as N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, could lead to improved outcomes for patients with cancer.

合成法

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-1-(chloromethyl)benzene to form 3-chloro-4-methoxy-N-(2-(2-bromo-1-(chloromethyl)phenyl)ethyl)aniline. This intermediate is then reacted with 2-aminonicotinic acid to form N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide.

科学的研究の応用

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in cancer therapy. PARP inhibitors have shown great promise in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has demonstrated significant anticancer activity in preclinical studies, including in BRCA-mutated breast and ovarian cancers. Clinical studies have also shown promising results, with N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide demonstrating significant activity in patients with advanced solid tumors.

特性

分子式

C20H14ClN3O3

分子量

379.8 g/mol

IUPAC名

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-6-4-12(9-15(17)21)20-24-16-10-14(5-7-18(16)27-20)23-19(25)13-3-2-8-22-11-13/h2-11H,1H3,(H,23,25)

InChIキー

FJRSISPKCBOQQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

正規SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。